molecular formula C13H12N2O2 B4017799 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione CAS No. 61123-23-7

3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione

Cat. No. B4017799
CAS RN: 61123-23-7
M. Wt: 228.25 g/mol
InChI Key: WXYALNNGKUJFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on the synthesis of pyrrolidinedione derivatives, including compounds related to 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione, emphasizes their versatility. For example, Amer et al. (2008) detailed the synthetic versatility of 3-pyrrolidinones, highlighting their utility in generating a wide array of heterocyclic compounds such as indoles, demonstrating the foundational methods for synthesizing complex molecules like our compound of interest (Amer, Hammouda, Abdel-Wahab, & El-ahl, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione, such as spiro[indoline-3,3'-pyrrolidines], has been studied extensively. Kannan et al. (2012) provided insights into the crystal structure of a similar compound, highlighting the central pyrrolidine ring's conformation and its interaction with indolinone systems, which could shed light on the structural aspects of our compound of interest (Kannan, Yuvaraj, Manivannan, Reddy, & Subbiahpandi, 2012).

Chemical Reactions and Properties

Pidlypnyi et al. (2014) described the synthesis and characterization of N-(Indolyl)pyridinium salts and their ylides, providing valuable information on the chemical behavior of indole derivatives, which are structurally related to the compound . These insights help understand the chemical reactivity and potential transformations of 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structure and hydrogen bonding patterns, offer insights into the behavior and stability of 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. For instance, the crystal structure analysis of related indole derivatives reveals how molecular conformation and intermolecular interactions influence the compound's physical properties and stability (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are crucial for understanding the utility of 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. Research on similar compounds, like the synthesis and reactivity of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, provides a foundation for predicting the chemical behavior of our compound of interest (Nelson, Karpishin, Rettig, & Orvig, 1988).

properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYALNNGKUJFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327047
Record name NSC628180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

CAS RN

61123-23-7
Record name NSC628180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 3
3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 4
3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 5
3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 6
3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.